1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with carboxyphenyl and carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.
Scientific Research Applications
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s plausible that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediate arylamides .
Biochemical Pathways
Related compounds have been implicated in various biochemical processes, including the regulation of hormonal transport processes in plants .
Result of Action
Related compounds have been shown to have various biological effects, such as inhibiting the production of certain chemicals in cells .
Action Environment
The action of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-carboxyphenylboronic acid, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Esters or amides, depending on the substituents used.
Comparison with Similar Compounds
2-(Carboxyphenyl)iminodiacetic acid: A compound with similar structural features but different functional groups.
2-[(2-Carboxyphenyl)disulfanyl]benzoic acid: Another structurally related compound with disulfide linkage.
Uniqueness: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLLTVWUGWKXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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